1-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea
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Description
1-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea is a useful research compound. Its molecular formula is C23H25N3O3 and its molecular weight is 391.471. The purity is usually 95%.
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Biological Activity
1-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea is a synthetic organic compound characterized by a complex structure that includes a benzofuran moiety, a piperidine ring, and a urea functional group. Its molecular formula is C23H25N3O3, and it has a molecular weight of approximately 391.5 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in therapeutic applications such as cancer treatment and neurological disorders.
The biological activity of this compound can be attributed to its structural components:
- Benzofuran Moiety : Known for its role in various biological activities, including anti-inflammatory and anticancer properties.
- Piperidine Ring : Contributes to the compound's ability to interact with biological targets, enhancing its pharmacological profile.
- Urea Functional Group : Often involved in hydrogen bonding, which can improve binding affinity to specific receptors or enzymes.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of piperidine have shown promising results against various cancer cell lines. The compound's design aims to explore these therapeutic applications further.
Case Studies
- In Vitro Studies : Preliminary in vitro assays have demonstrated that related compounds exhibit IC50 values in the low micromolar range against cancer cell lines such as hepatocellular carcinoma (HCC). For example, compounds with similar scaffolds showed IC50 values ranging from 5.02 µM to 20.95 µM, indicating moderate to high potency compared to standard treatments like Sorafenib (IC50 = 5.97 µM) and Doxorubicin (IC50 = 0.59 µM) .
- Predictive Models : The PASS (Prediction of Activity Spectra for Substances) model has been utilized to predict potential biological activities based on structural similarities with known bioactive compounds. This model suggests that the compound may exhibit neuroprotective and anticancer activities, which aligns with findings from related studies .
Antimicrobial Activity
While specific data on the antimicrobial activity of this compound is limited, similar compounds have demonstrated effectiveness against various bacterial strains. For instance, benzofuran derivatives have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The structural characteristics of this compound may contribute to similar antimicrobial properties.
Data Table: Structural Features and Biological Activities
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Benzofuran, Piperidine, Urea | Potential anticancer, neuroprotective |
2-Methyl-6-phenylnicotinic acid | Nicotinic acid derivative | Neuroprotective |
1-Benzofuran-2-carboxylic acid | Benzofuran scaffold | Anti-inflammatory |
Piperidinyl derivatives | Piperidine ring | Anticancer |
Properties
IUPAC Name |
1-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-3-(2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-16-6-2-4-8-19(16)25-23(28)24-15-17-10-12-26(13-11-17)22(27)21-14-18-7-3-5-9-20(18)29-21/h2-9,14,17H,10-13,15H2,1H3,(H2,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPISMTXSUCOPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.